molecular formula C31H42N4O4 B10822055 Onychocin B

Onychocin B

Cat. No.: B10822055
M. Wt: 534.7 g/mol
InChI Key: KZGZTOMXQSOTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Onychocin B can be synthesized through the cyclization of linear tetrapeptides containing N-methylated amino acids. One method involves using 1-propanephosphonic acid anhydride for the cyclization process . The linear tetrapeptide is first synthesized, followed by cyclization under specific conditions to form the cyclic structure.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Onychocola sclerotica. The compound is then extracted and purified using chromatographic techniques to achieve high purity levels .

Mechanism of Action

Onychocin B exerts its effects by inhibiting the voltage-gated calcium channel Ca v 1.2. This inhibition occurs through the binding of this compound to the channel, preventing calcium ions from entering the cell. This action disrupts the normal function of the calcium channel, leading to reduced calcium influx and subsequent cellular effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H42N4O4

Molecular Weight

534.7 g/mol

IUPAC Name

6,12-dibenzyl-3-butan-2-yl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37)

InChI Key

KZGZTOMXQSOTKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C

Origin of Product

United States

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